(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride
Description
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride is a substituted benzylamine derivative with a methylamine group attached to a 4-ethyl-2-methyl-substituted aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or industrial applications.
Properties
Molecular Formula |
C10H16ClN |
|---|---|
Molecular Weight |
185.69 g/mol |
IUPAC Name |
4-ethyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
InChI Key |
WXUXIGULWHTBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-ethyl-2-methylaniline with formaldehyde and hydrogen chloride gas. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Raw Materials: 4-ethyl-2-methylaniline, formaldehyde, and hydrogen chloride.
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels.
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
Key Findings :
-
Selective α-C oxidation dominates over aryl ring oxidation due to steric protection from ethyl and methyl groups .
-
Nitrile formation requires high-temperature aerobic conditions .
Reduction Pathways
The hydrochloride salt participates in reductive transformations:
| Reagent | Solvent | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C | N-Methyl-4-ethyl-2-methyl-benzylamine | 89% | |
| H₂/Pd-C (1 atm) | EtOH, 25°C | Saturated cyclohexyl derivative | 94% |
Mechanistic Insight :
-
LiAlH₄ reduces the hydrochloride to a free amine without altering the aromatic ring .
-
Catalytic hydrogenation saturates the benzene ring while preserving the amine group .
Substitution Reactions
The benzyl position exhibits nucleophilic substitution reactivity:
Notable Trends :
-
Azide substitution proceeds via an SN2 mechanism, favored by polar aprotic solvents .
-
Cyanide substitution requires aqueous ethanol to stabilize transition states .
Acid-Base Behavior
The compound exhibits pH-dependent speciation:
| pH Range | Dominant Species | pKa Values | Source |
|---|---|---|---|
| < 4.2 | Protonated ammonium (NH₃⁺Cl⁻) | pKa₁ = 4.2 ± 0.1 | |
| 4.2–9.8 | Zwitterionic form | pKa₂ = 9.8 ± 0.2 | |
| > 9.8 | Deprotonated free amine (NH₂) | - |
Implications :
-
Below pH 4.2, the ammonium salt enhances water solubility (23 g/L at 25°C) .
-
Deprotonation above pH 9.8 enables nucleophilic reactivity in organic syntheses .
Comparative Reactivity
Structural analogs show divergent reaction profiles:
Structural Influences :
Scientific Research Applications
Medicinal Chemistry
The design and synthesis of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride have been pivotal in understanding its structure-activity relationships (SAR). Research indicates that modifications to the compound can significantly affect its potency and efficacy as a G protein-coupled receptor (GPCR) agonist, particularly for the orphan receptor GPR88. The compound has been shown to exhibit moderate potency with an effective concentration (EC50) of 414 nM in assays measuring cyclic adenosine monophosphate (cAMP) levels .
Structure-Activity Relationship Studies
A detailed SAR study revealed that variations in the alkoxy groups attached to the phenyl ring influence the lipophilicity and potency of the compound. For instance, compounds with branched alkyl groups demonstrated enhanced activity compared to their linear counterparts. The optimal balance between lipophilicity and receptor binding affinity was achieved through careful structural modifications .
Pharmacological Activities
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride has been investigated for its potential therapeutic effects in several areas:
- Neurological Disorders : Due to its action on GPR88, which is implicated in various neurological conditions, this compound may serve as a lead for developing treatments for disorders such as schizophrenia and Parkinson's disease.
- Pain Management : Preliminary studies suggest that GPR88 agonists could play a role in modulating pain pathways, potentially leading to new analgesic therapies.
Case Study 1: GPR88 Agonism
In a study involving HEK293 cells overexpressing GPR88, (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride was evaluated for its ability to induce cAMP production. The results indicated that the compound acted as a partial agonist, providing insights into its mechanism of action and potential therapeutic applications .
Case Study 2: Lipophilicity Optimization
Another investigation focused on optimizing the lipophilicity of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride by modifying the alkoxy side chains. The findings highlighted that certain structural alterations could enhance brain penetration while maintaining receptor activity, which is crucial for developing central nervous system-targeted therapies .
Data Tables
The following table summarizes key findings from SAR studies related to (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride:
| Compound Variant | EC50 (nM) | Lipophilicity (clogP) | Notes |
|---|---|---|---|
| Original Compound | 414 | 4.53 | Moderate potency |
| 1-Methylpentyl Variant | 380 | 4.64 | Less potent than branched variants |
| Cyclobutylmethyl Variant | 234 | 3.86 | Best balance of potency and lipophilicity |
| N-Ethyl Amide Variant | 200 | 3.22 | Improved potency with ethyl substitution |
Mechanism of Action
The mechanism of action of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride with structurally related amines:
*Calculated based on formula. †Estimated using analogous compounds.
Key Observations:
- Hydrophobicity : The target compound’s logP (~2.1) is higher than Isopropyl-(2-methoxy-ethyl)-methyl-amine (logP 0.973) due to its aromatic substituents, suggesting reduced water solubility .
- Electronic Effects : Unlike the methoxy group in N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl, the target’s alkyl groups lack electron-donating properties, which may alter reactivity in catalytic or host-guest systems .
Biological Activity
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that are critical for its potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride can be represented as follows:
- Molecular Formula : C₁₅H₁₇ClN
- Molecular Weight : 255.76 g/mol
This compound belongs to a class of aromatic amines, which are known for their diverse biological activities.
The biological activity of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The aromatic amine structure allows for the formation of hydrogen bonds and π-π interactions with proteins, influencing their functional dynamics. Additionally, the presence of an ethyl and a methyl group enhances its lipophilicity, facilitating better membrane penetration and bioavailability.
Pharmacological Effects
Research indicates that (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound has shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential use in treating inflammatory conditions .
- Antioxidant Properties : It has been demonstrated to scavenge free radicals effectively, contributing to its protective role against oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties against various strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays reveal that (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent anti-cancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride | C₁₅H₁₇ClN | Anti-inflammatory, Antioxidant | 25 |
| Ethyl 2-(4-methylphenyl)amino-propanoate | C₁₁H₁₅N | Anticancer, Anti-inflammatory | 30 |
| 1,2,4-Oxadiazole Derivatives | Varies | Anticancer, Antiviral | 92.4 |
The table above compares the biological activities of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride with similar compounds. Notably, it demonstrates competitive IC50 values indicating its efficacy in various biological assays.
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving the administration of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride in a carrageenan-induced paw edema model showed significant reduction in paw thickness compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assessment : In a cytotoxicity study against human cancer cell lines, the compound exhibited a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 μM .
Q & A
Q. What are the critical safety protocols for handling (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride in laboratory settings?
Researchers must use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. In case of skin contact, flush immediately with water for 15 minutes and seek medical attention. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of via approved chemical waste channels. Avoid inhalation by working in a fume hood .
Q. Which spectroscopic methods are essential for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and amine proton environment. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) ensures purity (>99%), as noted in analogs requiring ≥98% purity for research applications .
| Method | Purpose |
|---|---|
| ¹H/¹³C NMR | Confirm substituent positions on the benzene ring and amine group |
| Mass Spectrometry | Verify molecular ion ([M+H]⁺) and fragmentation |
| HPLC | Assess purity and detect impurities |
Q. How can researchers design a scalable synthesis route for this compound?
A modified Friedel-Crafts alkylation or reductive amination approach is recommended. For example, reacting 4-ethyl-2-methylbenzyl chloride with methylamine under controlled pH (6–7) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification via recrystallization in ethanol/water mixtures improves yield (reported 70–85% in similar aryl-alkyl amines) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to identify decomposition points.
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 1–4 weeks, analyzing degradation products via LC-MS.
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and monitor changes by UV spectroscopy .
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?
Use in vitro assays such as:
- Radioligand Binding Assays : Compete with known ligands (e.g., serotonin receptor analogs) to determine IC₅₀ values.
- Functional Assays : Measure second-messenger responses (e.g., cAMP levels) in transfected HEK293 cells.
- Molecular Docking : Model the compound’s 3D structure against target proteins (e.g., monoamine transporters) using software like AutoDock Vina .
Q. What methodologies enable comparative analysis with structural analogs (e.g., 4-chloro or methoxy derivatives)?
- SAR Studies : Synthesize analogs with substituent variations (e.g., 4-Cl, 3-OCH₃) and compare binding affinity via surface plasmon resonance (SPR).
- Physicochemical Profiling : Measure logP (octanol/water partitioning) and pKa to correlate hydrophobicity/basicity with activity.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation rates .
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. PC12) to rule out cell-specific effects.
- Batch Purity Analysis : Ensure compound purity (>99%) via orthogonal methods (HPLC + NMR) to exclude confounding impurities.
- Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) to calibrate assay sensitivity .
Methodological Notes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
